![molecular formula C4H3NOS2 B097957 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- CAS No. 18653-46-8](/img/structure/B97957.png)
4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound's unique properties make it an attractive candidate for use in biochemical and physiological studies, as well as in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- is not yet fully understood. However, studies have shown that the compound may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- have been studied extensively. Studies have shown that the compound exhibits potent antitumor activity, making it a potential candidate for use in cancer treatment. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- in laboratory experiments is its potent antitumor activity. This makes the compound an attractive candidate for use in cancer research. However, one of the main limitations of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo-. One area of research that shows promise is the development of new drugs and therapies based on the compound's unique properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, including cancer research and the treatment of inflammatory and oxidative stress-related diseases.
Synthesemethoden
The synthesis of 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- is typically achieved through a series of chemical reactions involving the condensation of thiosemicarbazide and 2-bromoacetaldehyde. The resulting compound can then be further purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- has been extensively studied for its potential applications in scientific research. One area of research where the compound has shown promise is in the development of new drugs and therapies. Studies have shown that the compound exhibits potent antitumor activity, making it a potential candidate for use in cancer treatment.
Eigenschaften
CAS-Nummer |
18653-46-8 |
---|---|
Produktname |
4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- |
Molekularformel |
C4H3NOS2 |
Molekulargewicht |
145.2 g/mol |
IUPAC-Name |
2-sulfanylidene-3H-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H3NOS2/c6-1-3-2-8-4(7)5-3/h1-2H,(H,5,7) |
InChI-Schlüssel |
VUFZRMSBEJNTKI-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=S)S1)C=O |
Kanonische SMILES |
C1=C(NC(=S)S1)C=O |
Synonyme |
4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.